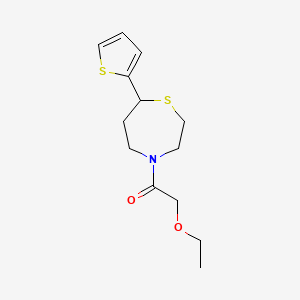

2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Description

2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a sulfur- and nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a thiophene moiety and an ethoxy-substituted ethanone group. The thiazepane ring contributes conformational flexibility, while the thiophene and ethoxy groups enhance electronic diversity, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves nucleophilic substitution or cyclization reactions, analogous to methods for related thiophene derivatives (e.g., α-halogenated ketone couplings or thiazepane ring formation) .

Properties

IUPAC Name |

2-ethoxy-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S2/c1-2-16-10-13(15)14-6-5-12(18-9-7-14)11-4-3-8-17-11/h3-4,8,12H,2,5-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVASAUULKYVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(SCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the thiophene group. Common reagents used in these reactions include ethyl bromide, thiophene-2-carboxylic acid, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene and thiazepane moieties may play a role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its 1,4-thiazepane core, distinguishing it from other ethanone derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Thiazepane vs.

- Thiophene vs. Aromatic Systems: The thiophene moiety provides π-conjugation and sulfur-mediated electronic effects, similar to optoelectronically active thienothiophenes .

- Ethoxy Group : Enhances lipophilicity compared to polar oxime or sulfonyl groups, influencing solubility and membrane permeability.

Key Observations :

- Shared Reagents: Sodium ethoxide and α-halogenated ketones are common in ethanone functionalization .

- Purification: Recrystallization from ethanol is widely used for sulfur-containing compounds , though chromatographic methods may be required for complex heterocycles .

Biological Activity

2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Synthesis

The synthesis of this compound involves several multi-step organic reactions. The initial steps typically include the formation of the thiazepane ring followed by the introduction of the thiophene group. Key reagents include ethyl bromide and thiophene-2-carboxylic acid, with controlled temperatures and catalysts used to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structural components, particularly the thiophene and thiazepane moieties, are believed to enhance binding affinity to these targets, thereby influencing critical biochemical pathways and cellular processes.

Antimicrobial Properties

Research has indicated that compounds containing thiazepane rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazepane showed effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus presenting a potential therapeutic avenue for inflammatory diseases.

Comparative Analysis

A comparison with similar compounds highlights the unique structural features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethoxy-1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethanone | Contains oxadiazole ring | Moderate antimicrobial |

| 2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone | Spirocyclic structure | Limited anti-inflammatory |

The unique combination of thiazepane and thiophene in this compound may confer distinct biological properties not observed in other similar compounds.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

- Study on Antimicrobial Activity : A clinical trial assessed the efficacy of a thiazepane derivative against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Anti-inflammatory Research : In vitro studies demonstrated that specific concentrations of thiazepane derivatives reduced TNF-alpha levels in macrophages by approximately 40%, indicating potential for treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.